N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide is a complex organic compound with a unique structure that includes a sulfonyl group, a fluorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of N-[(4-chlorophenyl)sulfonyl]glycine, which is then reacted with other reagents to introduce the fluorobenzyl and methoxyphenyl groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in studies of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific pathways or diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing glycinamides with different substituents on the aromatic rings. Examples might include N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-(3-fluorobenzyl)-N-(4-methoxy-2-methylphenyl)isoleucinamide .
Uniqueness
What sets N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide apart is its specific combination of substituents, which can confer unique chemical and biological properties. This uniqueness might make it particularly valuable for certain applications where other similar compounds are less effective.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O4S/c1-32-21-10-6-18(7-11-21)14-15-27-24(29)17-28(16-19-4-2-3-5-23(19)26)33(30,31)22-12-8-20(25)9-13-22/h2-13H,14-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNPJRGLCGFOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.